molecular formula C4H10N2O2 B13995119 3-Amino-n-hydroxybutanamide CAS No. 3833-52-1

3-Amino-n-hydroxybutanamide

Cat. No.: B13995119
CAS No.: 3833-52-1
M. Wt: 118.13 g/mol
InChI Key: QMFFTUKBEIKMFT-UHFFFAOYSA-N
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Description

3-Amino-n-hydroxybutanamide is an organic compound that belongs to the class of aminohydroxamic acids. This compound is characterized by the presence of both an amino group and a hydroxamic acid group, making it a versatile molecule in various chemical and biological applications. The molecular formula of this compound is C4H10N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-n-hydroxybutanamide can be achieved through several methods. One common approach involves the reaction of 3-aminobutanamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium or platinum can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-n-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-n-hydroxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of matrix metalloproteinases.

    Medicine: Research is ongoing to explore its antitumor and cytotoxic properties, making it a candidate for cancer therapy.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-n-hydroxybutanamide involves its interaction with specific molecular targets. In the context of enzyme inhibition, the compound binds to the active site of matrix metalloproteinases, preventing their catalytic activity. This inhibition is achieved through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent enzymatic reactions.

Comparison with Similar Compounds

  • 3-Amino-n-hydroxypropanamide
  • 4-Amino-n-hydroxybutanamide
  • 2-Amino-n-hydroxyacetamide

Comparison: 3-Amino-n-hydroxybutanamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Compared to 3-Amino-n-hydroxypropanamide and 4-Amino-n-hydroxybutanamide, it exhibits different binding affinities and inhibitory activities. The presence of the hydroxamic acid group in this compound also contributes to its enhanced reactivity in chemical reactions.

Properties

CAS No.

3833-52-1

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

3-amino-N-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-3(5)2-4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

QMFFTUKBEIKMFT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NO)N

Origin of Product

United States

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